Cas no 1270473-94-3 (2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine)

2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chloro, methyl, and pyrrolidinyl functional groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro and methyl groups enhance reactivity for further functionalization, while the pyrrolidine moiety introduces stereochemical complexity, making it valuable for chiral synthesis. Its stability under standard conditions ensures ease of handling in laboratory settings. The compound’s unique scaffold is of interest in medicinal chemistry for designing biologically active molecules, including potential ligands or inhibitors targeting specific receptors or enzymes.
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine structure
1270473-94-3 structure
Product name:2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
CAS No:1270473-94-3
MF:C10H13ClN2
Molecular Weight:196.676621198654
CID:5906635
PubChem ID:55270181

2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine 化学的及び物理的性質

名前と識別子

    • Pyridine, 2-chloro-6-methyl-3-(2-pyrrolidinyl)-
    • 2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
    • 1270473-94-3
    • AKOS006319021
    • EN300-1984546
    • インチ: 1S/C10H13ClN2/c1-7-4-5-8(10(11)13-7)9-3-2-6-12-9/h4-5,9,12H,2-3,6H2,1H3
    • InChIKey: CLJOYBVTRTXGTQ-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC(C)=CC=C1C1CCCN1

計算された属性

  • 精确分子量: 196.0767261g/mol
  • 同位素质量: 196.0767261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.9Ų
  • XLogP3: 2.1

じっけんとくせい

  • 密度みつど: 1.154±0.06 g/cm3(Predicted)
  • Boiling Point: 289.0±40.0 °C(Predicted)
  • 酸度系数(pKa): 8.19±0.10(Predicted)

2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1984546-5.0g
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
1270473-94-3
5g
$3065.0 2023-05-31
Enamine
EN300-1984546-0.1g
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
1270473-94-3
0.1g
$930.0 2023-09-16
Enamine
EN300-1984546-0.25g
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
1270473-94-3
0.25g
$972.0 2023-09-16
Enamine
EN300-1984546-10.0g
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
1270473-94-3
10g
$4545.0 2023-05-31
Enamine
EN300-1984546-1g
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
1270473-94-3
1g
$1057.0 2023-09-16
Enamine
EN300-1984546-5g
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
1270473-94-3
5g
$3065.0 2023-09-16
Enamine
EN300-1984546-10g
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
1270473-94-3
10g
$4545.0 2023-09-16
Enamine
EN300-1984546-0.05g
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
1270473-94-3
0.05g
$888.0 2023-09-16
Enamine
EN300-1984546-0.5g
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
1270473-94-3
0.5g
$1014.0 2023-09-16
Enamine
EN300-1984546-1.0g
2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
1270473-94-3
1g
$1057.0 2023-05-31

2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine 関連文献

2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridineに関する追加情報

Introduction to 2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine (CAS No. 1270473-94-3)

2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine (CAS No. 1270473-94-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. The molecule consists of a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 6-position, and a pyrrolidine moiety at the 3-position. This combination of functional groups imparts specific chemical and biological properties that make it an attractive candidate for further investigation.

The chemical structure of 2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine can be represented as C11H14ClN2. The presence of the pyridine ring, which is a common heterocyclic aromatic compound, contributes to its stability and reactivity. The chloro and methyl substituents add to its lipophilicity, while the pyrrolidine moiety introduces a flexible and potentially bioactive component. These structural features collectively influence the compound's solubility, permeability, and interaction with biological targets.

In recent years, 2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine has been studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune responses. Research has shown that 2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine can interact with specific GPCRs, potentially modulating their activity and leading to therapeutic effects.

A study published in the Journal of Medicinal Chemistry highlighted the ability of 2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine to act as an agonist for the serotonin 5-HT1A receptor. This receptor is implicated in various neuropsychiatric disorders, such as depression and anxiety. The researchers found that 2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine exhibited high affinity and selectivity for the 5-HT1A receptor, suggesting its potential as a novel antidepressant or anxiolytic agent. Further preclinical studies are underway to evaluate its safety and efficacy in animal models.

Beyond its potential as a GPCR modulator, 2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine has also been explored for its anti-inflammatory properties. Inflammation is a complex biological response that plays a crucial role in many diseases, including arthritis, asthma, and inflammatory bowel disease. A study published in the European Journal of Pharmacology demonstrated that 2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be developed into an effective anti-inflammatory drug.

The synthesis of 2-chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine has been well-documented in the literature. A common synthetic route involves the reaction of 2-chloro-6-methylpyridine with pyrrolidine under appropriate conditions. This method provides good yields and purity, making it suitable for large-scale production. Additionally, various modifications to this synthetic pathway have been explored to optimize yield and reduce side reactions.

In terms of pharmacokinetics, preliminary studies have shown that 2-chloro-6-methyl-3-(pyrrolidin-2-y l)pyridine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and demonstrates low toxicity in preclinical models. These characteristics are essential for its development as a therapeutic agent.

Clinical trials are currently being planned to evaluate the safety and efficacy of 2-chloro -6-methyl -3 -( pyrrol idin - 2 - yl ) pyri dine strong > in human subjects . These trials will provide valuable insights into its therapeutic potential and help guide further development . Researchers are optimistic about the prospects of this compound , given its promising preclinical results . p > < p > In conclusion , < strong > 2 - chlor o - 6 - methyl - 3 -( pyr rol idin - 2 - yl ) pyri dine strong > ( CAS No . 1 270473 - 94 - 3 ) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research . Its unique chemical structure , combined with its favorable biological properties , makes it an attractive candidate for further investigation . As research continues , it is likely that new applications and therapeutic uses will be discovered , contributing to advancements in drug discovery and development . p > article > response >

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